Cidofovir dihydrate
Overview
Description
Mechanism of Action
Target of Action
Cidofovir dihydrate primarily targets the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs.
Mode of Action
Cidofovir is a monophosphate nucleotide analog . After undergoing cellular phosphorylation to its diphosphate form, it competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This selective inhibition disrupts further chain elongation , effectively suppressing the replication of the virus .
Biochemical Pathways
This compound acts on the DNA synthesis pathway of the virus . By selectively inhibiting the viral DNA polymerase, it disrupts the elongation of the viral DNA chain, thereby preventing the replication of the virus .
Pharmacokinetics
Administration of a single dose of cidofovir (3 to 5 mg/kg intravenous [IV]) yields peak plasma concentrations of 7.3 to 11.5 mg/L . Over 80 percent of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . Cidofovir diphosphate, an active metabolite, is eliminated more slowly with first and second phase intracellular half-lives of 24 and 65 hours, respectively . This property permits the drug to be dosed every two weeks .
Result of Action
The result of cidofovir’s action is the suppression of viral replication, specifically cytomegalovirus (CMV) replication . This makes it an effective treatment for CMV retinitis in patients with acquired immunodeficiency syndrome (AIDS) and other conditions .
Action Environment
The efficacy and stability of cidofovir can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Additionally, the patient’s health status, such as kidney function, can affect the drug’s bioavailability and excretion
Biochemical Analysis
Biochemical Properties
Cidofovir dihydrate plays a significant role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, a crucial enzyme in the replication of the virus . The interaction between this compound and viral DNA polymerase is competitive, leading to the disruption of the viral DNA chain elongation .
Cellular Effects
This compound has profound effects on various types of cells, especially those infected by CMV. It influences cell function by inhibiting the replication of CMV, thereby preventing the spread of the virus within the host . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to an active diphosphate form within the cell. This active form competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This incorporation disrupts further chain elongation, effectively halting the replication of the virus .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound remain relatively stable. More than 80% of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . The active metabolite, Cidofovir diphosphate, is eliminated more slowly, indicating the drug’s long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A single treatment, even at a low dose, can rescue animals from lethal orthopoxvirus disease . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA synthesis where it acts as a competitive inhibitor. It interacts with the enzyme viral DNA polymerase, disrupting the normal metabolic flux of DNA synthesis .
Transport and Distribution
This compound is transported within cells and tissues via passive diffusion. Its distribution within the host organism is wide, reaching various tissues and effectively inhibiting viral replication .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it undergoes phosphorylation to its active diphosphate form . This active form then interacts with viral DNA polymerase, disrupting the viral DNA synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPMPC dihydrate involves several steps:
Starting Material: The synthesis begins with (S)-2,3-isopropylidene glyceraldehyde.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride.
Protection: The hydroxyl groups are protected using isopropylidene.
Phosphorylation: The protected alcohol is phosphorylated using phosphorus oxychloride.
Deprotection: The isopropylidene groups are removed under acidic conditions.
Coupling: The resulting compound is coupled with cytosine to form HPMPC.
Industrial Production Methods
Industrial production of HPMPC dihydrate follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reduction: Using industrial-grade sodium borohydride.
Efficient Protection and Deprotection: Utilizing optimized conditions to ensure high yield and purity.
Automated Coupling: Employing automated systems for the coupling reaction to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
HPMPC dihydrate undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphates.
Scientific Research Applications
HPMPC dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleotide analogues.
Biology: Employed in studies of viral replication and inhibition.
Medicine: Investigated for its antiviral properties against various viruses, including herpes simplex virus and human papillomavirus.
Industry: Used in the development of antiviral drugs and formulations
Comparison with Similar Compounds
Similar Compounds
Adefovir: Another nucleotide analogue with antiviral activity.
Tenofovir: Used to treat HIV and hepatitis B infections.
Ganciclovir: An antiviral medication used to treat CMV infections
Uniqueness
HPMPC dihydrate is unique due to its broad-spectrum antiviral activity and its ability to inhibit a wide range of viruses, including CMV, herpes simplex virus, and human papillomavirus. Its selective inhibition of viral DNA polymerase makes it a potent antiviral agent .
Properties
CAS No. |
149394-66-1 |
---|---|
Molecular Formula |
C8H16N3O7P |
Molecular Weight |
297.20 g/mol |
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate |
InChI |
InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1 |
InChI Key |
KLJYJZIIJLYJNN-RGMNGODLSA-N |
SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O |
Appearance |
White powder |
Color/Form |
Fluffy white powder White crystalline powde |
melting_point |
260 °C (dec) 480 °C |
Key on ui other cas no. |
149394-66-1 |
physical_description |
Solid |
Pictograms |
Health Hazard |
Related CAS |
120362-37-0 (hydrochloride salt) |
solubility |
=170 mg/mL at pH 6-8 Aqueous solubility >=170 mg/ml @ pH 6-8 1.15e+01 g/L |
Synonyms |
1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cidofovir cidofovir anhydrous cidofovir sodium cidofovir, (+-)-isomer cidofovir, (R)-isomer cidofovir, sodium salt GS 504 GS-504 GS504 HPMPC Vistide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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